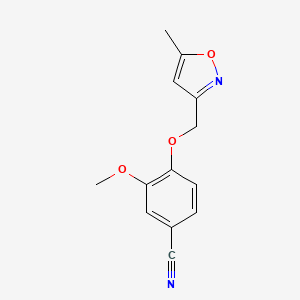
3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile is a synthetic organic compound that features a benzonitrile core substituted with a methoxy group and a methoxy-linked 5-methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile typically involves the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing catalysts such as copper (I) or ruthenium (II) .
Coupling reaction: The final step involves coupling the methoxybenzonitrile with the methoxy-linked isoxazole moiety, which can be facilitated by using coupling reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and isoxazole groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and pigments .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile involves its interaction with specific molecular targets. The isoxazole moiety can interact with enzymes or receptors, modulating their activity. The methoxy and nitrile groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzonitrile: Lacks the isoxazole moiety, making it less versatile in terms of biological activity.
4-Iodo-3-methylisoxazol-5-yl)methanol: Contains an iodine atom, which can significantly alter its reactivity and applications .
Uniqueness
3-Methoxy-4-((5-methylisoxazol-3-yl)methoxy)benzonitrile is unique due to the presence of both the methoxybenzonitrile and isoxazole moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
3-methoxy-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C13H12N2O3/c1-9-5-11(15-18-9)8-17-12-4-3-10(7-14)6-13(12)16-2/h3-6H,8H2,1-2H3 |
InChI Key |
YYTFJECGCKPMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)COC2=C(C=C(C=C2)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















